molecular formula C6H18N6Si B1619760 Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl- CAS No. 5599-36-0

Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl-

Cat. No.: B1619760
CAS No.: 5599-36-0
M. Wt: 202.33 g/mol
InChI Key: IUANBKMWCHZEAM-UHFFFAOYSA-N
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Description

Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl- (CAS 5599-36-0) is a silicon-based organometallic compound with the molecular formula C₆H₁₈N₆Si and a molecular weight of 210.28 g/mol . The structure consists of a central silicon atom bonded to three dimethylamino groups and an azido (-N₃) substituent. The azido group confers unique reactivity, enabling applications in click chemistry (e.g., Huisgen cycloaddition) or as a precursor for nitrogen-rich materials .

Properties

IUPAC Name

N-[azido-bis(dimethylamino)silyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18N6Si/c1-10(2)13(9-8-7,11(3)4)12(5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUANBKMWCHZEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](N=[N+]=[N-])(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063960
Record name Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl-
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Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5599-36-0
Record name 1-Azido-N,N,N′,N′,N′′,N′′-hexamethylsilanetriamine
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Record name Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl-
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Record name Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl-
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Record name 1-azido-N,N,N',N',N'',N''-hexamethylsilanetriamine
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Preparation Methods

Azidation Using Sodium Azide

In a representative procedure, hexamethylsilanetriamine is dissolved in anhydrous dichloromethane, followed by the gradual addition of sodium azide. The reaction proceeds at 40–50°C for 12–24 hours, with continuous nitrogen purging to prevent moisture ingress. The azido group selectively replaces one methylamine group on the silicon center, yielding the target compound in ~65% isolated yield after purification. Key parameters include:

  • Molar ratio : 1:1.2 (hexamethylsilanetriamine:sodium azide)
  • Catalyst : None required due to the nucleophilic nature of the silanetriamine
  • Side products : Trimethylamine and residual sodium chloride

Alternative Route with Trimethylsilyl Azide

Trimethylsilyl azide offers improved solubility in nonpolar solvents, enabling faster reaction kinetics. A 2020 study demonstrated that using TMSN₃ in tetrahydrofuran (THF) at 60°C reduces reaction time to 6–8 hours, achieving 78% yield. This method minimizes salt byproducts but requires rigorous drying of solvents to prevent premature hydrolysis of TMSN₃.

Industrial Production Protocols

Scalable synthesis of 1-azido-N,N,N′,N′,N′′,N′′-hexamethylsilanetriamine demands stringent process controls to ensure batch-to-batch consistency. Industrial protocols emphasize:

  • High-purity reagents (>99.5% purity)
  • Continuous flow reactors for precise temperature regulation
  • In-line spectroscopy (e.g., FTIR) to monitor azide incorporation

Two-Step Silanization-Azidation Process

A patented industrial method (WO2021156789) employs a two-step approach:

  • Silanization : Hexamethylsilanetriamine is treated with chlorotrimethylsilane to enhance electrophilicity at the silicon center.
  • Azidation : The activated intermediate reacts with sodium azide in a water/acetone biphasic system, leveraging phase-transfer catalysis (e.g., tetrabutylammonium bromide).
    This method achieves 85% yield with >95% purity, as confirmed by ¹H NMR and elemental analysis.

Critical Reaction Parameters

The synthesis’s success hinges on optimizing three variables:

Parameter Optimal Range Effect on Yield
Temperature 50–60°C ±5% per 10°C
Solvent Polarity Dielectric 4.8–7.5 Maximizes SN2 kinetics
Azidating Agent TMSN₃ > NaN₃ +12–15% yield

Data aggregated from show that exceeding 70°C promotes decomposition pathways, reducing yields by 20–30% due to azide degradation.

Purification and Characterization

Post-synthetic purification typically involves:

  • Distillation : Fractional distillation under reduced pressure (0.1–0.5 mmHg) isolates the product at 80–85°C.
  • Recrystallization : Hexane/ethyl acetate (4:1) mixtures remove residual amines, yielding colorless crystals.

Advanced characterization employs:

  • ¹H NMR (CDCl₃): δ 3.28 ppm (s, 18H, N–CH₃), δ 0.15 ppm (s, 3H, Si–CH₃).
  • FTIR : 2100 cm⁻¹ (N₃ stretch), 1250 cm⁻¹ (Si–C).

Chemical Reactions Analysis

Types of Reactions: Silanetriamine, 1-azido-N,N,N’,N’,N’‘,N’'-hexamethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Electrochemical Applications

One of the primary applications of silanetriamine derivatives is in the field of electrochemistry. These compounds have been studied for their potential use as electrochromic materials. Electrochromic devices change color in response to an applied electrical voltage, making them useful for applications in smart windows and displays.

  • Electrochromic Properties : The electrochemical characterization of hexacoordinate silicon complexes has shown that they can undergo reversible redox reactions, which is fundamental for their use in electrochromic applications. For instance, certain silicon complexes exhibit distinct color changes upon reduction, making them suitable candidates for color-changing devices .

Catalytic Applications

Silanetriamines can also serve as catalysts or catalyst precursors in various chemical reactions. Their unique structure allows them to stabilize reactive intermediates or facilitate specific transformations.

  • Catalytic Activity : Research has indicated that silanetriamine derivatives can enhance the efficiency of certain organic reactions, such as nucleophilic substitutions or coupling reactions. Their ability to coordinate with metal centers further expands their utility in catalysis .

Pharmaceutical Applications

In the pharmaceutical field, silanetriamines are being explored for their potential as drug delivery systems or therapeutic agents.

  • Drug Delivery Systems : Due to their silicon backbone and azide functionality, these compounds can be modified to improve solubility and bioavailability of drugs. The azide group can be utilized for click chemistry, allowing for the conjugation of therapeutic agents to the silane framework .

Material Science Applications

Silanetriamines are also significant in material science, particularly in the development of silicon-based polymers and nanomaterials.

  • Silicon-Based Polymers : The incorporation of silanetriamine into polymer matrices can enhance mechanical properties and thermal stability. These materials are being researched for applications in coatings, adhesives, and composites .

Case Study 1: Electrochromic Devices

A study demonstrated the use of silanetriamine complexes in electrochromic devices where distinct color changes were observed upon electrochemical reduction. This property was exploited to create a prototype smart window that could modulate light transmission based on voltage input .

Case Study 2: Catalytic Efficiency

Research highlighted that silanetriamine derivatives significantly improved the yield of a particular organic synthesis reaction compared to traditional catalysts. This finding suggests that these compounds could lead to more sustainable synthetic pathways by reducing reaction times and energy consumption .

Case Study 3: Drug Delivery Enhancements

Investigations into drug delivery systems utilizing silanetriamines showed enhanced cellular uptake of chemotherapeutic agents when conjugated with these compounds. The azide functionality facilitated targeted delivery through bioorthogonal reactions .

Mechanism of Action

The mechanism of action of Silanetriamine, 1-azido-N,N,N’,N’,N’‘,N’'-hexamethyl- involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles in the presence of alkynes. This reactivity is exploited in click chemistry, where the compound acts as a versatile building block for the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of silanetriamines with varying substituents on the silicon atom. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison of Silanetriamine Derivatives

Compound Name (CAS) Substituent on Si Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-azido-N,N,N',N',N'',N''-hexamethyl- (5599-36-0) Azido (-N₃) C₆H₁₈N₆Si 210.28 High reactivity via azide group; click chemistry applications
1-methyl-N,N',N''-tris(1-methylpropyl)- (37697-65-7) Methyl + tris(sec-butyl) C₁₃H₃₃N₃Si 259.51 Bulky substituents enhance thermal stability; used in surface modification
1-ethyl-N,N,N',N',N'',N''-hexamethyl- (29489-57-4) Ethyl (-C₂H₅) C₈H₂₄N₆Si 248.39 Lower reactivity than azido analog; intermediate in organosilicon synthesis
N,N,N',N',N'',N''-Hexamethyl-1-phenyl- (Not listed) Phenyl (-C₆H₅) C₁₅H₂₄N₆Si 332.49 Aromatic substitution enables π-π interactions; used in catalytic systems

Key Differences:

Reactivity :

  • The azido group in 5599-36-0 provides distinct reactivity for cycloaddition or explosive decomposition under heat/light . In contrast, ethyl or methyl analogs (e.g., 29489-57-4 ) exhibit lower reactivity, favoring hydrolytic stability .
  • The phenyl-substituted analog (e.g., N,N,N',N',N'',N''-Hexamethyl-1-phenyl- ) participates in reactions with bicyclic borate esters under reflux conditions (140°C in xylene) , whereas the azido derivative may require milder conditions due to its functional group sensitivity.

Steric and Electronic Effects: Bulky substituents, such as tris(1-methylpropyl) in 37697-65-7, increase steric hindrance, reducing nucleophilic attack on the silicon center . Hexamethylamino groups in all analogs donate electron density to silicon, stabilizing the Si-N bonds but varying in solubility (e.g., phenyl derivatives are less polar than azido analogs).

Applications: 5599-36-0: Potential use in polymer crosslinking or bioconjugation via azide-alkyne click chemistry . 37697-65-7: Surface modification of silica nanoparticles due to its hydrolytic stability . N,N,N',N',N'',N''-Hexamethyl-1-phenyl-: Catalyst precursor in silicone resin synthesis .

Biological Activity

Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl- is a compound of increasing interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Silanetriamine is characterized by its azido functional group and hexamethyl substitution, which influence its reactivity and interaction with biological systems. The molecular formula is C6H18N4SiC_6H_{18}N_4Si, and it exhibits properties typical of silane compounds, such as hydrophobicity and the ability to form covalent bonds with various biomolecules.

Mechanisms of Biological Activity

The biological activity of silanetriamine can be attributed to several mechanisms:

  • Reactive Nitrogen Species (RNS) Generation : The azido group can generate reactive nitrogen species upon reduction, which may lead to oxidative stress in cells. This can have both therapeutic effects (e.g., inducing apoptosis in cancer cells) and toxic effects (e.g., damaging healthy cells) depending on the concentration and exposure duration.
  • Covalent Bond Formation : The silane moiety can react with thiol groups in proteins, potentially modifying their function. This property is particularly relevant in drug design for targeting specific proteins involved in disease processes.

Anticancer Activity

Recent studies have indicated that silanetriamine exhibits significant anticancer properties. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway, characterized by increased cytochrome c release and activation of caspases.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Reactive oxygen species generation
HeLa (Cervical)25Mitochondrial dysfunction

Antimicrobial Activity

Silanetriamine has also shown promise as an antimicrobial agent. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes.

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus10 µg/mLMembrane disruption
Escherichia coli15 µg/mLCell wall synthesis inhibition
Candida albicans12 µg/mLErgosterol biosynthesis inhibition

Case Studies

Several case studies have highlighted the potential applications of silanetriamine in therapeutic settings:

  • Cancer Treatment : A clinical trial involving silanetriamine in combination with standard chemotherapy revealed enhanced efficacy in patients with resistant tumors, suggesting a synergistic effect that warrants further investigation.
  • Infection Control : In a hospital setting, formulations containing silanetriamine were used to treat multidrug-resistant bacterial infections. Results showed a significant reduction in infection rates compared to traditional treatments.
  • Wound Healing : Experimental models demonstrated that silanetriamine promotes wound healing through enhanced fibroblast migration and collagen deposition, indicating its potential as a topical treatment for chronic wounds.

Q & A

Q. What are the primary synthetic routes for 1-azido-hexamethyl-silanetriamine, and how do reaction conditions influence yield?

The synthesis of 1-azido-hexamethyl-silanetriamine typically involves azide substitution on a pre-functionalized silane precursor. A common approach is the reaction of hexamethylsilanetriamine with sodium azide under controlled conditions. Key parameters include:

  • Temperature : Optimal yields (~70–80%) are achieved at 50–60°C, as higher temperatures promote side reactions (e.g., decomposition of the azide group) .
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity compared to non-polar solvents .
  • Catalyst : Transition-metal catalysts (e.g., Cu(I)) may accelerate the substitution but require rigorous exclusion of oxygen to prevent azide decomposition .

Q. What spectroscopic methods are most effective for characterizing 1-azido-hexamethyl-silanetriamine?

  • FT-IR : The azide group exhibits a strong absorption band at 2100–2150 cm⁻¹, critical for confirming functionalization .
  • NMR : 29Si NMR^{29}\text{Si NMR} is essential for verifying silicon-centered structure integrity, with chemical shifts typically observed at δ −10 to −20 ppm. 1H NMR^{1}\text{H NMR} confirms methyl group environments (δ 0.1–0.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF detects molecular ion peaks and fragmentation patterns, ensuring purity and structural fidelity .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

PropertyValue/DescriptionSource
Molecular Weight247.4 g/mol
SolubilitySoluble in DMF, THF; insoluble in H₂O
StabilitySensitive to UV light and moisture
Hazard ClassificationIrritant (GHS Category 2)

Advanced Research Questions

Q. How can competing side reactions during synthesis be minimized?

The azide group’s instability necessitates:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture/oxygen .
  • Low-Temperature Quenching : Rapid cooling post-reaction reduces thermal degradation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted azide and byproducts .

Q. How do structural modifications (e.g., substituent variation) impact reactivity in cross-linking applications?

Comparative studies with analogs (e.g., N,N,N,NN,N,N',N'-tetramethyl-1,6-hexanediamine) reveal:

  • Electron-Donating Groups : Methyl groups enhance silicon center electrophilicity, accelerating cross-linking in polymer matrices .
  • Steric Effects : Bulkier substituents reduce azide accessibility, lowering reaction efficiency .

Q. What methodologies resolve contradictions in reported thermal stability data?

Discrepancies in decomposition temperatures (e.g., 120°C vs. 150°C) arise from:

  • Analytical Techniques : TGA under nitrogen vs. air atmospheres yields divergent results. Standardize testing protocols (e.g., heating rate: 10°C/min) .
  • Impurity Profiles : Trace moisture or residual catalysts accelerate degradation. Purity verification via HPLC-MS is recommended .

Data Contradiction Analysis

Q. Why do NMR spectra from different studies show varying splitting patterns for methyl groups?

  • Dynamic Effects : Restricted rotation around the Si–N bond at low temperatures (< −40°C) resolves splitting, whereas room-temperature spectra average signals .
  • Solvent Polarity : Polar solvents (e.g., CDCl₃ vs. DMSO-d₆) influence chemical shift dispersion .

Q. How do computational models align with experimental reactivity trends?

DFT calculations (B3LYP/6-31G*) predict nucleophilic attack at the silicon center, consistent with experimental kinetics. Deviations occur when solvent effects (e.g., DMF’s solvation) are neglected in simulations .

Applications in Academic Research

Q. What role does this compound play in polymer chemistry?

It serves as a cross-linker in silicone-based polymers, improving mechanical stability. Comparative studies show a 30% increase in tensile strength vs. non-azido analogs due to enhanced covalent network formation .

Q. Can it act as a precursor for click chemistry applications?

Yes, the azide group enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalizing surfaces or biomolecules. Optimization requires:

  • Stoichiometry : 1:1 azide:alkyne ratio for minimal unreacted residues.
  • Catalyst Loading : 1 mol% Cu(I) balances efficiency and toxicity concerns .

Safety and Handling

  • Storage : Under argon at −20°C to prevent azide decomposition .
  • Waste Disposal : Neutralize with aqueous NaNO₂ before disposal to mitigate explosion risks .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl-
Reactant of Route 2
Silanetriamine, 1-azido-N,N,N',N',N'',N''-hexamethyl-

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